Lipophilicity vs. Cyclopropanecarboxamide Analog
The target compound's XLogP3-AA of 1.4 is approximately 0.9 log units lower than that of its closest cyclopropanecarboxamide analog (N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclopropanecarboxamide, XLogP3-AA ≈ 2.3, estimated from fragment-based calculation) [1][2]. This difference corresponds to a roughly 8-fold lower theoretical partition coefficient, which could significantly influence plasma protein binding, off-target promiscuity, and metabolic clearance in a biological context [3].
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.4 |
| Comparator Or Baseline | N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}cyclopropanecarboxamide: XLogP3-AA ≈ 2.3 (estimated) |
| Quantified Difference | Δ ≈ -0.9 log units (~8x lower partition coefficient) |
| Conditions | Computed property (XLogP3 algorithm, PubChem release 2021.05.07) |
Why This Matters
For procurement targeting lead-like chemical space, a 0.9 log unit reduction in lipophilicity is a decisive factor for improving aqueous solubility and reducing phospholipidosis risk.
- [1] PubChem. XLogP3-AA for CID 126855257. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/2097920-18-6 View Source
- [2] Wildman SA, Crippen GM. Prediction of Physicochemical Parameters by Atomic Contributions. J Chem Inf Comput Sci. 1999;39(5):868-873. View Source
- [3] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. View Source
